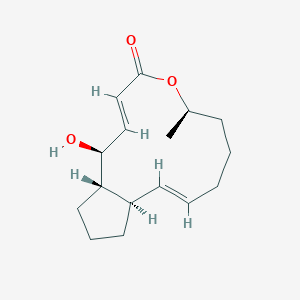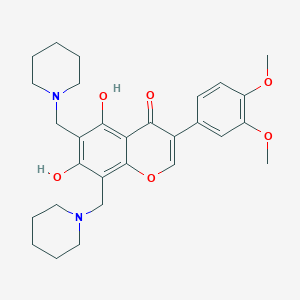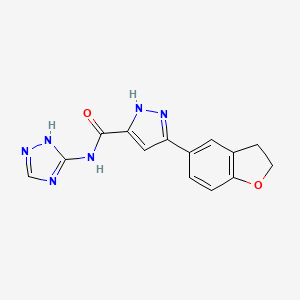
Brefeldin-C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brefeldin-C is a macrolide antibiotic produced by various fungal species, including Penicillium brefeldianum. It is structurally related to brefeldin-A and has been studied for its biological activities, including its potential as an anticancer agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Brefeldin-C can be synthesized through an enantioselective radical hydroalkynylation process starting from 2-furanylcyclopentene. This method introduces the two cyclopentane stereocenters in a single step and involves a series of eight steps with six product purifications, resulting in an overall yield of 18% .
Industrial Production Methods
Industrial production of this compound typically involves fermentation using fungal strains such as Penicillium brefeldianum. The fermentation conditions are optimized to maximize the yield of the compound, and high-performance liquid chromatography (HPLC) is used for rapid quantitation during the fermentation process .
Analyse Chemischer Reaktionen
Types of Reactions
Brefeldin-C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include enantioselective hydroboration agents, radical initiators, and oxidizing agents. The reactions are typically carried out under anhydrous conditions and controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from the reactions involving this compound include various analogs with modified biological activities. These analogs are studied for their potential therapeutic applications, particularly in cancer treatment .
Wissenschaftliche Forschungsanwendungen
Brefeldin-C has been extensively studied for its scientific research applications in various fields:
Wirkmechanismus
Brefeldin-C exerts its effects by targeting specific molecular pathways involved in protein trafficking. It inhibits the function of Sec7-type GTP-exchange factors, which are responsible for activating small GTPases like Arf1. This inhibition disrupts the formation of transport vesicles and affects the Golgi apparatus, leading to altered cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brefeldin-A: A closely related macrolide with similar biological activities but different structural features.
Cyanein: Another macrolide antibiotic with antifungal properties.
Uniqueness
This compound is unique due to its specific enantioselective synthesis route and its distinct biological activities. Its ability to disrupt protein trafficking and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H24O3 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
(1S,2S,3E,7R,11E,13R)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4+,11-10+/t12-,13+,14+,15+/m1/s1 |
InChI-Schlüssel |
DDFOHHVPBOQQDW-FUDLCGMLSA-N |
Isomerische SMILES |
C[C@@H]1CCC/C=C/[C@H]2CCC[C@@H]2[C@H](/C=C/C(=O)O1)O |
Kanonische SMILES |
CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095657.png)
![1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095662.png)
![8-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095665.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B14095666.png)



![5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester](/img/structure/B14095694.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095702.png)
![2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095713.png)

![2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid](/img/structure/B14095721.png)
![2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14095736.png)
![2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095737.png)
